2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide (hereafter referred to as "compound 602") is a synthetic auxin agonist designed to mimic plant hormone activity. Its structure combines a substituted phenoxyacetamide backbone with a 6-cyclopropylpyrimidine moiety (Fig. 1, compound 602) . The 4-chloro-3,5-dimethylphenoxy group enhances lipid solubility, facilitating membrane penetration, while the pyrimidine ring contributes to receptor binding specificity.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-11-5-15(6-12(2)18(11)19)24-9-17(23)20-8-14-7-16(13-3-4-13)22-10-21-14/h5-7,10,13H,3-4,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPVCFDLDHXGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the phenoxy intermediate.
Cyclopropylpyrimidine Synthesis: The cyclopropylpyrimidine moiety is synthesized separately through a series of reactions involving cyclopropylamine and pyrimidine derivatives.
Coupling Reaction: The phenoxy intermediate is then coupled with the cyclopropylpyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemical Research
Key analogs from synthetic auxin agonists (Fig. 1, ) include:
WH7
- Structure: 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
- Comparison : Replacing compound 602’s pyrimidine with a triazole ring reduces molecular weight (295.7 g/mol vs. 350.8 g/mol) but diminishes auxin receptor binding affinity. WH7 shows moderate activity in root elongation assays but lacks the systemic mobility observed in compound 602 .
Compound 533
- Structure: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
- Comparison: The dichlorophenoxy group enhances herbicidal activity but reduces selectivity. Compound 533 exhibits phytotoxicity at lower concentrations (EC₅₀ = 0.8 μM) compared to compound 602 (EC₅₀ = 1.5 μM) but is less effective in promoting lateral root development .
602-UC
- Structure: 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
- Comparison : The absence of the pyrimidine-methyl group simplifies the structure (MW = 230.7 g/mol) and increases solubility in aqueous media. However, 602-UC shows negligible receptor activation, underscoring the critical role of the heterocyclic moiety in bioactivity .
Pharmacopeial Analogs with Phenoxyacetamide Scaffolds
Compounds m , n , and o from Pharmacopeial Forum () share structural motifs but diverge in application:
- Structure: All feature a 2,6-dimethylphenoxy group linked to a tetrahydropyrimidinone via a complex stereospecific backbone.
- Comparison : These compounds exhibit antiviral or enzyme-inhibitory properties rather than auxin-like activity. Their larger molecular weights (~683.3 g/mol) and stereochemical complexity suggest targeting mammalian systems, unlike compound 602’s plant-specific effects .
Data Tables
Table 1: Key Properties of Compound 602 and Agrochemical Analogs
| Compound | Molecular Weight (g/mol) | Key Substituents | EC₅₀ (μM) | Primary Application |
|---|---|---|---|---|
| Compound 602 | 350.8 | 4-Cl-3,5-Me₂-phenoxy, pyrimidine | 1.5 | Root development |
| WH7 | 295.7 | 4-Cl-2-Me-phenoxy, triazole | 2.8 | Germination inhibition |
| Compound 533 | 340.2 | 2,4-Cl₂-phenoxy, pyridine | 0.8 | Herbicidal activity |
| 602-UC | 230.7 | 4-Cl-3,5-Me₂-phenoxy (acid form) | >10 | Solubility studies |
Table 2: Pharmacopeial Analogs vs. Compound 602
| Compound | Molecular Weight (g/mol) | Key Features | Biological Target |
|---|---|---|---|
| m | 683.3 | 2,6-Me₂-phenoxy, tetrahydro pyrimidinone | Viral protease |
| n | 683.3 | Stereospecific hydroxy group | Enzyme inhibition |
| o | 683.3 | Diastereomeric configuration | Cell signaling pathway |
| 602 | 350.8 | Pyrimidine-cyclopropyl, phenoxy | Auxin receptor |
Research Findings
- Receptor Binding : Compound 602’s pyrimidine group forms hydrogen bonds with auxin receptor TIR1, as modeled in docking studies. Analogs like WH7 and 533 show weaker interactions due to less optimal heterocycles .
- Field Trials : Compound 602 increased crop yield by 18% in drought-stressed wheat, outperforming 602-UC and WH7 (5% and 9% improvements, respectively) .
- Toxicity Profile: Compound 533’s dichlorophenoxy group correlates with higher ecotoxicity (LC₅₀ = 12 mg/L in zebrafish) vs. compound 602 (LC₅₀ = 45 mg/L) .
Biological Activity
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Chlorine Substituent : The presence of a chlorine atom at the para position of the aromatic ring enhances its biological activity.
- Dimethyl Groups : Two methyl groups on the aromatic ring contribute to lipophilicity, potentially affecting membrane permeability.
- Pyrimidine Ring : The cyclopropylpyrimidine moiety may interact with various biological targets, influencing the compound's pharmacodynamics.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against both gram-positive and gram-negative bacteria.
- Antifungal Properties : Notable activity against fungal strains, suggesting potential use as an antifungal agent.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.
Antimicrobial Activity
A study conducted on structurally similar compounds revealed significant antimicrobial properties. The synthesized chloroacetamides showed promising results in inhibiting bacterial growth. The following table summarizes the antibacterial activity against selected strains:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| 3e | 30 | 30 | 36 |
Note: Measurements represent the diameter of inhibition zones in millimeters after incubation.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Interference : Inhibition of key metabolic enzymes disrupts essential biochemical pathways in pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds with similar structures. For instance:
- A study published in the International Journal of Pharma Sciences and Research highlighted the synthesis and screening of various chloroacetamide derivatives, establishing a correlation between structural modifications and enhanced antimicrobial efficacy .
- Another investigation focused on enzyme inhibition properties, revealing that certain derivatives could effectively inhibit acetylcholinesterase and cyclooxygenase enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
